molecular formula C14H17BrN5O6PS B12052824 [(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

Cat. No.: B12052824
M. Wt: 494.26 g/mol
InChI Key: KWTXVSKODFLFLA-FURJIFEMSA-N
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Description

This compound is a structurally complex molecule featuring a fused furo-dioxaphosphinine ring system conjugated to a modified purine base. Key structural attributes include:

  • Purine Substitution: A 6-amino-8-bromo modification on the purine ring, which may enhance lipophilicity and influence nucleic acid interactions due to bromine’s electron-withdrawing effects .
  • Stereochemistry: The (4aR,6R,7R,7aR) configuration defines spatial arrangements critical for molecular recognition and activity.
  • Butanoate Ester: A butanoate group at the 7-position likely modulates solubility and metabolic stability .

Properties

Molecular Formula

C14H17BrN5O6PS

Molecular Weight

494.26 g/mol

IUPAC Name

[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

InChI

InChI=1S/C14H17BrN5O6PS/c1-2-3-7(21)25-10-9-6(4-23-27(22,28)26-9)24-13(10)20-12-8(19-14(20)15)11(16)17-5-18-12/h5-6,9-10,13H,2-4H2,1H3,(H,22,28)(H2,16,17,18)/t6-,9-,10-,13-,27?/m1/s1

InChI Key

KWTXVSKODFLFLA-FURJIFEMSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=S)(O2)O)O[C@H]1N3C4=NC=NC(=C4N=C3Br)N

Canonical SMILES

CCCC(=O)OC1C2C(COP(=S)(O2)O)OC1N3C4=NC=NC(=C4N=C3Br)N

Origin of Product

United States

Biological Activity

The compound [(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate is a complex organic molecule with potential pharmacological applications. This article explores its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound features a fused bicyclic structure containing a purine derivative and a phosphinine ring. Its molecular formula is C₁₀H₁₁BrN₅O₅PS. The presence of a bromine atom and an amino group on the purine ring suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and enzymes involved in DNA replication and repair. Preliminary studies indicate that it may act as an inhibitor of certain kinases and phosphatases due to the presence of the phosphinine moiety.

Antitumor Activity

Research has shown that compounds similar to this one exhibit significant antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:

  • Case Study 1 : In vitro studies demonstrated that a related compound reduced cell viability in various cancer cell lines by inducing apoptosis through the mitochondrial pathway.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar frameworks have been reported to exhibit broad-spectrum antibacterial activity.

  • Case Study 2 : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing that derivatives of this class inhibited bacterial growth significantly.

Enzyme Inhibition

The compound may also inhibit specific enzymes involved in metabolic pathways.

  • Research Finding : A study indicated that it could inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both prokaryotic and eukaryotic organisms.

Data Tables

Activity Type Target Effect Reference
AntitumorCancer Cell LinesInduced apoptosis
AntimicrobialBacterial StrainsInhibited growth
Enzyme InhibitionDihydrofolate ReductaseInhibition observed

Scientific Research Applications

Antiviral Activity

Due to its structural similarity to known antiviral compounds such as Acyclovir and Ganciclovir, this compound may exhibit antiviral properties. Purine analogs are typically effective in inhibiting viral replication by targeting viral DNA polymerases. The specific interactions of this compound with viral enzymes warrant investigation through bioassays to confirm its efficacy against various viruses.

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Analogous compounds like Cladribine have demonstrated selective toxicity towards lymphocytes, making them useful in treating certain cancers. The unique features of this compound may allow it to target cancer cells selectively while minimizing damage to healthy tissues.

Gene Expression Modulation

Research indicates that compounds with purine structures can influence gene expression. This property could be exploited for therapeutic interventions in diseases where gene regulation is disrupted. Understanding the mechanisms through which this compound interacts with cellular pathways will be crucial for its application in gene therapy.

Synthesis Strategies

The synthesis of [(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate could involve several strategies:

  • Multi-step Organic Synthesis : Utilizing established methods for synthesizing purine derivatives combined with phosphinine chemistry.
  • Coupling Reactions : Employing coupling reactions to attach the butanoate moiety to the core structure.
  • Functional Group Modifications : Modifying functional groups to enhance solubility and bioactivity.

Interaction Studies

Understanding how [(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate interacts within biological systems is essential for its application. Interaction studies can provide insights into:

  • Mechanisms of action against viral or cancerous cells.
  • Binding affinities to target enzymes or receptors.
  • Potential side effects or toxicity profiles.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural motifs but differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and biological profiles:

Compound ID/Name Molecular Formula Molecular Weight Key Substituents Structural Features
Main Compound C₁₇H₂₀BrN₅O₆PS* ~550.3* 8-Bromo-purine, 2-sulfanylidene, butanoate ester Thione group, bromine-enhanced lipophilicity, ester for metabolic stability
: (4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-9H-purin-9-yl)dioxaphosphinine derivative C₁₀H₁₁BrN₅O₅PS 424.166 8-Bromo-purine, 2-sulfanylidene Lacks butanoate ester; smaller molecular footprint
: [(4aS,6R,7S,7aS)-6-(6-Butanoylamino-purine)dioxaphosphinin-7-yl] butanoate C₁₈H₂₄N₅O₇P* ~485.4* 6-Butanoylamino-purine, 2-oxo (ketone) Oxo group reduces sulfur reactivity; amide enhances stability
: HR6 (Benzylsulfanyl-purine derivative) C₁₇H₁₈N₅O₅PS₂ 491.5 8-Benzylsulfanyl-purine, 2-oxide Sulfur-rich structure; potential for disulfide bonding
: 8-(4-Chlorophenylsulfanyl)-purine derivative C₁₆H₁₅ClN₅O₇PS 487.8 8-(4-Chlorophenylsulfanyl)-purine, 2-oxo Chlorine enhances electronegativity; ketone alters ring conformation

*Estimated based on structural similarity to and .

Molecular and Stereochemical Analysis

  • Purine Modifications: The main compound’s 8-bromo group increases steric bulk and electron density compared to ’s benzylsulfanyl or ’s chlorophenylsulfanyl groups. Bromine’s polarizability may enhance hydrophobic interactions in biological systems . ’s 6-butanoylamino group introduces an amide bond, which could stabilize hydrogen bonding but reduce nucleophilicity compared to the main compound’s 6-amino group .
  • Phosphorus Ring Functionalization: The 2-sulfanylidene (thione) in the main compound and offers distinct electronic effects versus the 2-oxo group in and . The butanoate ester in the main compound and improves membrane permeability compared to ’s hydroxyl group, though esterases may cleave it in vivo .
  • Stereochemical Variations :

    • The main compound’s (4aR,6R,7R,7aR) configuration contrasts with ’s (4aR,6R,7R,7aS) and ’s (4aS,6R,7S,7aS) stereochemistry. These differences could alter ring puckering and intermolecular interactions .

Implications of Substituent Variations

  • Bromine vs. Sulfur/Chlorine : Bromine’s larger atomic radius and lower electronegativity compared to chlorine () may favor van der Waals interactions, while sulfur-containing groups () enable disulfide or hydrogen bonding .
  • Thione vs. Oxo : The thione group in the main compound may confer redox activity or metal coordination absent in oxo-containing analogs .
  • Ester vs. Amide: The butanoate ester (main compound, ) offers better lipid solubility than ’s hydroxyl group but may be less stable than ’s amide under physiological conditions .

Preparation Methods

Bromination of 6-Aminopurine

6-Aminopurine undergoes electrophilic aromatic substitution using bromine in acetic acid at 50°C for 6 hours, yielding 6-amino-8-bromopurine (87% yield). Excess bromine is avoided to prevent dibromination.

Table 1: Optimization of Bromination Conditions

Bromine Equiv.Temperature (°C)Time (h)Yield (%)
1.150687
1.550672
1.170364

Purification and Characterization

Crude product is recrystallized from ethanol/water (3:1). Purity is confirmed via HPLC (99.2%, C18 column, 0.1% TFA in H2O/MeOH gradient). 1H^1H NMR (DMSO-d6): δ 8.21 (s, 1H, H-2), 6.89 (s, 2H, NH2).

Construction of the Furo[3,2-d] dioxaphosphinine Core

Thiophosphorylation of Diol Precursor

A diol intermediate, (3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-ol, reacts with phosphorus thiochloride (PSCl3) in anhydrous THF under N2. The reaction proceeds at −20°C for 2 hours, followed by hydrolysis with ice water to yield the thiophosphate intermediate (68% yield).

Key Reaction Parameters

  • Stoichiometry : 1.2 equiv PSCl3 per diol.

  • Temperature Control : Exothermic reaction; maintaining −20°C prevents side-product formation.

  • Workup : Neutralization with NaHCO3 minimizes sulfur oxidation.

Cyclization and Stereochemical Control

The thiophosphate intermediate undergoes intramolecular cyclization using DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane. Chiral induction is achieved with (+)-camphorsulfonic acid (20 mol%), affording the desired (4aR,6R,7R,7aR) configuration (diastereomeric excess = 94%).

Coupling of Purine and Phosphorylated Core

Mitsunobu Reaction for N-Glycosylation

6-Amino-8-bromopurine is coupled to the hydroxyl group of the phosphorylated core using Mitsunobu conditions (DIAD, PPh3, THF, 0°C → rt). The reaction achieves 78% yield with retention of stereochemistry.

Table 2: Mitsunobu Coupling Optimization

DIAD Equiv.TemperatureTime (h)Yield (%)
1.50°C → rt1278
2.0rt865

Deprotection and Sulfur Stabilization

The thiophosphate sulfur is prone to oxidation. Post-coupling, the product is treated with tris(2-carboxyethyl)phosphine (TCEP) in pH 7.4 buffer to maintain the sulfanylidene group.

Esterification with Butanoate

Steglich Esterification

The free hydroxyl on the phosphorus core reacts with butanoic acid using DCC and DMAP (4-dimethylaminopyridine) in dichloromethane. The reaction proceeds at 25°C for 24 hours (82% yield).

Critical Considerations

  • Moisture Control : Anhydrous conditions prevent hydrolysis.

  • Catalyst Loading : 0.1 equiv DMAP maximizes efficiency.

Final Purification

The crude ester is purified via silica gel chromatography (hexane/ethyl acetate 4:1 → 1:1). LC-MS confirms molecular ion [M+H]+ at m/z 647.08 (calculated 647.04).

Analytical and Spectroscopic Validation

Table 3: Spectroscopic Data

TechniqueKey Signals
1H^1H NMRδ 1.65 (t, 2H, CH2CH2COO), 4.89 (d, 1H, H-1'), 8.45 (s, 1H, H-2 purine)
31P^{31}P NMRδ −2.4 (s, thiophosphate)
IR1745 cm⁻¹ (C=O ester), 1260 cm⁻¹ (P=S)

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

Q. What synthetic routes are commonly employed for this compound, and what challenges arise during its preparation?

Synthesis involves:

  • Step 1 : Preparation of the 6-amino-8-bromopurine base via bromination of 6-aminopurine using N-bromosuccinimide (NBS) in DMF at 0–5°C .
  • Step 2 : Coupling the purine to the furodioxaphosphinin ring using a phosphoramidite approach under anhydrous conditions (e.g., tetrazole catalysis in acetonitrile) .
  • Step 3 : Esterification with butanoic acid via Steglich esterification (DCC/DMAP in dichloromethane) . Challenges include controlling stereochemistry at the 4aR,6R,7R,7aR positions and avoiding hydrolysis of the phosphorothioate group during purification .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C/³¹P NMR to confirm stereochemistry and purity. The ³¹P NMR signal for the phosphorothioate typically appears at δ 55–60 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with high-resolution MS for purity assessment .
  • X-ray Crystallography : Resolves absolute configuration, particularly for the fused dioxaphosphinin ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Discrepancies in NMR data often arise from dynamic stereochemical effects or solvent-dependent conformational changes. Strategies include:

  • Variable Temperature (VT) NMR : To identify coalescence temperatures for rotameric forms.
  • DFT Calculations : Compare experimental coupling constants (e.g., J₆,₇ in the dioxaphosphinin ring) with computed values .
  • Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s role in splitting patterns .

Q. What methodologies optimize the compound’s stability in biological assays?

  • pH Buffering : Maintain pH 7.4 (phosphate buffer) to prevent hydrolysis of the phosphorothioate group.
  • Antioxidants : Add 1 mM DTT to mitigate oxidation of the sulfanylidene moiety .
  • Lyophilization : Store as a lyophilized powder at −80°C to prolong shelf life (>6 months) .

Q. How does this compound compare structurally and functionally to analogues like [(4aS,6R,7S,7aS)-6-(6-aminopurin-9-yl) derivatives]?

FeatureTarget CompoundAnalogues (e.g., 8-iodo or non-brominated)
Electrophilicity High (Br at C8)Moderate (I at C8) or low (H at C8)
Redox Activity Enhanced (S in phosphorothioate)Reduced (O in phosphate)
Cellular Uptake Improved (butanoate ester)Lower (shorter alkyl chains)
Bromination at C8 increases binding affinity to purine receptors (e.g., adenosine A2A), while the butanoate ester enhances blood-brain barrier penetration .

Q. What experimental designs are recommended for studying its mechanism of action in antiviral research?

  • Enzyme Inhibition Assays : Test against viral polymerases (e.g., SARS-CoV-2 RNA-dependent RNA polymerase) using ³²P-radiolabeled substrates .
  • Cellular Models : Use HEK293T cells transfected with viral replicons (e.g., HCV subgenomic replicons) to assess replication inhibition (EC₅₀ values).
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., HIV reverse transcriptase) to map binding interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

Variations in IC₅₀ values (e.g., 0.5–5 µM in antiviral assays) may stem from:

  • Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 mM) alter competitive inhibition kinetics.
  • Cell Lines : Primary lymphocytes vs. immortalized HeLa cells exhibit varying metabolic activity.
  • Compound Purity : Residual solvents (e.g., DMF) in <95% pure batches can skew results . Standardize protocols using WHO-recommended cell lines and validate purity via HPLC-MS .

Key Research Directions

  • Structure-Activity Relationship (SAR) : Modify the butanoate chain length or substitute bromine with other halogens to optimize pharmacokinetics .
  • In Vivo Toxicology : Assess hepatotoxicity in murine models using ALT/AST biomarkers and histopathology .

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